molecular formula C8H8BNO2 B1454499 4-CYANO-3-METHYLPHENYLBORONIC ACID CAS No. 856255-58-8

4-CYANO-3-METHYLPHENYLBORONIC ACID

Cat. No.: B1454499
CAS No.: 856255-58-8
M. Wt: 160.97 g/mol
InChI Key: CCEBEGIKXKLSDR-UHFFFAOYSA-N
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Description

4-CYANO-3-METHYLPHENYLBORONIC ACID is an organoboron compound with the molecular formula C8H8BNO2. It is a derivative of boronic acid, featuring a cyano group and a methyl group attached to a phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .

Mechanism of Action

Target of Action

The primary target of (4-Cyano-3-methylphenyl)boronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

(4-Cyano-3-methylphenyl)boronic acid participates in the SM coupling reaction by undergoing transmetalation . In this process, formally nucleophilic organic groups, such as (4-Cyano-3-methylphenyl)boronic acid, are transferred from boron to palladium .

Biochemical Pathways

The SM coupling reaction, in which (4-Cyano-3-methylphenyl)boronic acid participates, affects the biochemical pathway of carbon–carbon bond formation . The downstream effects include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .

Pharmacokinetics

Boronic acids, in general, are known for their stability and readiness for preparation , which could potentially impact their bioavailability.

Result of Action

The result of the action of (4-Cyano-3-methylphenyl)boronic acid in the SM coupling reaction is the formation of new carbon–carbon bonds . This enables the synthesis of complex organic compounds, contributing to various areas of organic chemistry .

Action Environment

The action of (4-Cyano-3-methylphenyl)boronic acid can be influenced by environmental factors. For instance, the reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters . Furthermore, the compound should be stored in an inert atmosphere at room temperature for stability .

Biochemical Analysis

Biochemical Properties

(4-Cyano-3-methylphenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. Additionally, (4-Cyano-3-methylphenyl)boronic acid can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design .

Cellular Effects

The effects of (4-Cyano-3-methylphenyl)boronic acid on various cell types and cellular processes are significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins . This, in turn, affects downstream signaling pathways, ultimately influencing cellular responses such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, (4-Cyano-3-methylphenyl)boronic acid exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active site of the enzyme . This binding can be reversible or irreversible, depending on the nature of the interaction. Additionally, (4-Cyano-3-methylphenyl)boronic acid can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes . These molecular interactions are crucial for understanding the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4-Cyano-3-methylphenyl)boronic acid can change over time. The stability and degradation of this compound are essential factors to consider. It has been observed that (4-Cyano-3-methylphenyl)boronic acid is relatively stable under inert atmosphere and room temperature conditions . Prolonged exposure to light or air can lead to degradation, affecting its efficacy in biochemical assays . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of (4-Cyano-3-methylphenyl)boronic acid vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects, such as enzyme inhibition and modulation of signaling pathways . At high doses, toxic or adverse effects may be observed, including cytotoxicity and disruption of normal cellular functions . It is crucial to determine the optimal dosage to achieve the desired biochemical effects while minimizing potential toxicity.

Metabolic Pathways

(4-Cyano-3-methylphenyl)boronic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential interactions with other drugs or biomolecules .

Transport and Distribution

The transport and distribution of (4-Cyano-3-methylphenyl)boronic acid within cells and tissues are critical for its biochemical effects. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it can interact with binding proteins that influence its localization and accumulation in specific cellular compartments . These interactions are crucial for understanding the compound’s cellular and molecular effects.

Subcellular Localization

The subcellular localization of (4-Cyano-3-methylphenyl)boronic acid plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Understanding the subcellular localization of (4-Cyano-3-methylphenyl)boronic acid is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for synthesizing 4-CYANO-3-METHYLPHENYLBORONIC ACID involves the electrophilic trapping of an organometallic reagent with a boric ester. Typically, the reaction is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods

Industrial production methods for boronic acids generally involve the acidification of borax with carbon dioxide to produce boric acid, which is then dehydrated with alcohols to form borate esters. These esters are subsequently converted into boronic acids through controlled oxidation processes .

Chemical Reactions Analysis

Types of Reactions

4-CYANO-3-METHYLPHENYLBORONIC ACID primarily undergoes Suzuki-Miyaura cross-coupling reactions, which are catalyzed by palladium. This reaction is highly valued for its ability to form carbon-carbon bonds under mild conditions .

Common Reagents and Conditions

The Suzuki-Miyaura reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and an organic solvent (like toluene or ethanol). The reaction conditions are generally mild, with temperatures ranging from room temperature to 100°C .

Major Products

The major products formed from the Suzuki-Miyaura reaction involving this compound are biaryl compounds, which are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-CYANO-3-METHYLPHENYLBORONIC ACID is unique due to the presence of both a cyano group and a methyl group on the phenyl ring. This combination of functional groups provides distinct reactivity and selectivity in organic synthesis, making it a valuable reagent in various chemical transformations .

Properties

IUPAC Name

(4-cyano-3-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO2/c1-6-4-8(9(11)12)3-2-7(6)5-10/h2-4,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEBEGIKXKLSDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C#N)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681546
Record name (4-Cyano-3-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856255-58-8
Record name (4-Cyano-3-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10.21 ml of n-butyllithium solution (1.6M in hexane) are added dropwise to a solution of 3.00 g of 4-bromo-2-methylbenzonitrile in 50 ml of dry tetrahydrofuran at −78° C. after stirring at this temperature for 30 minutes, 4.22 ml of triisopropyl borate are added, and then the mixture is stirred at −78° C. for a further 45 minutes. 30 ml of 1N are added to the reaction mixture. The phases are separated and the aqueeous phase is extracted three more times with 100 ml of diethyl ether/tetrahydrofuran (1,1) each time. The combined organic phases are dried with sodium sulphate, filtered and concentrated to 4 ml in vacuo. The remaining oil is mixed with 100 ml of pentane, and the precipitate which has separated out is filtered off with suction and washed twice with penteane. Drying under high vacuum results in 1.82 g of the title compound as a white solid. Rt. 2.93.
Quantity
10.21 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.22 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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